2-(2-Methoxy-6-methylphenyl)-2-propanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

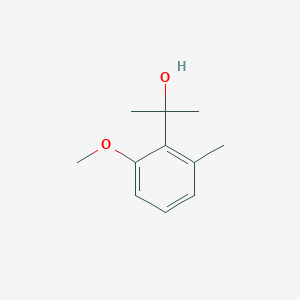

2-(2-Methoxy-6-methylphenyl)-2-propanol is a tertiary alcohol featuring a phenyl ring substituted with a methoxy group at position 2 and a methyl group at position 5. The propanol moiety is attached to the phenyl ring at position 1, forming a sterically hindered alcohol (Fig. 1). The methoxy and methyl substituents likely influence its solubility, reactivity, and biological activity compared to simpler aromatic alcohols .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Phenyl-2-propanol

- Structure: A tertiary alcohol with an unsubstituted phenyl ring attached to the propanol backbone .

- Physical Properties :

- Boiling point: 202°C

- Molecular weight: 136.19 g/mol

- Solubility: Low in water due to the hydrophobic phenyl group.

- Key Differences: The absence of methoxy and methyl groups in 2-phenyl-2-propanol reduces steric hindrance and polarity, leading to lower boiling points compared to 2-(2-Methoxy-6-methylphenyl)-2-propanol (predicted to be higher due to substituents) . Applications: Primarily used as an intermediate in organic synthesis, whereas the target compound’s substituents may enhance binding to biological targets.

2-Methoxy-4-(2-propenyl)phenol (Eugenol)

- Structure: A phenolic compound with methoxy and allyl substituents .

- Physical Properties :

- Vapor pressure: 6 hPa

- MAK (Maximum Workplace Concentration): 19 mg/m³

- Key Differences: Eugenol’s allyl group contributes to volatility and antimicrobial activity, while the target compound’s propanol and methyl groups may reduce volatility and increase lipid solubility . Toxicity: Eugenol’s MAK value suggests moderate workplace safety limits, whereas the target compound’s tertiary alcohol structure could necessitate stricter exposure guidelines.

Betaxolol Hydrochloride

- Structure: A β-blocker with a propanol backbone, substituted with a cyclopropylmethoxy-phenoxy group and an isopropylamino group .

- Key Differences: Betaxolol’s amino and ether functionalities enable β-adrenergic receptor antagonism, a property unlikely in the target compound due to the absence of nitrogen-based substituents. Solubility: Betaxolol’s hydrochloride salt enhances water solubility, whereas the target compound’s neutral structure may limit aqueous solubility .

Nitroimidazole Derivatives (e.g., 1-(2-Nitro-1-imidazolyl)-3-methoxy-2-propanol)

- Structure: A nitroimidazole-linked propanol with methoxy and nitro groups .

- Key Differences :

Comparative Data Table

Research Findings and Implications

- Solubility and Reactivity: The methoxy group in eugenol enhances solubility in organic solvents , suggesting similar behavior in the target compound. Tertiary alcohols like 2-phenyl-2-propanol are less reactive than primary alcohols, implying stability in synthetic applications .

- Toxicity Profiles: Eugenol’s MAK value (19 mg/m³) provides a benchmark for assessing workplace safety of methoxy-containing compounds .

Properties

CAS No. |

79383-45-2 |

|---|---|

Molecular Formula |

C11H16O2 |

Molecular Weight |

180.24 g/mol |

IUPAC Name |

2-(2-methoxy-6-methylphenyl)propan-2-ol |

InChI |

InChI=1S/C11H16O2/c1-8-6-5-7-9(13-4)10(8)11(2,3)12/h5-7,12H,1-4H3 |

InChI Key |

GNRHHKWDAXVRSU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)OC)C(C)(C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.